Cas no 447433-52-5 (ethyl 4,5-dimethyl-2-4-(1H-1,2,3,4-tetrazol-1-yl)benzamidothiophene-3-carboxylate)

Ethyl 4,5-dimethyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)benzamido]thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a tetrazole-containing benzamide group and an ester functionality. Its structural design combines a rigid aromatic system with a polar tetrazole moiety, enhancing potential binding interactions in medicinal chemistry applications. The ethyl ester group improves solubility and serves as a versatile synthetic handle for further derivatization. This compound is of interest in pharmaceutical research due to its potential as a scaffold for bioactive molecules, particularly in targeting enzymes or receptors where the tetrazole group can mimic carboxylic acids. Its synthetic accessibility and modular structure make it a valuable intermediate for drug discovery efforts.
ethyl 4,5-dimethyl-2-4-(1H-1,2,3,4-tetrazol-1-yl)benzamidothiophene-3-carboxylate structure
447433-52-5 structure
Product Name:ethyl 4,5-dimethyl-2-4-(1H-1,2,3,4-tetrazol-1-yl)benzamidothiophene-3-carboxylate
CAS No:447433-52-5
MF:C17H17N5O3S
MW:371.413581609726
CID:6208533
PubChem ID:589283
Update Time:2025-06-27

ethyl 4,5-dimethyl-2-4-(1H-1,2,3,4-tetrazol-1-yl)benzamidothiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4,5-dimethyl-2-4-(1H-1,2,3,4-tetrazol-1-yl)benzamidothiophene-3-carboxylate
    • 4,5-Dimethyl-2-(4-tetrazol-1-yl-benzoylamino)-thiophene-3-carboxylic acid ethyl ester
    • ethyl 4,5-dimethyl-2-[[4-(tetrazol-1-yl)benzoyl]amino]thiophene-3-carboxylate
    • CCG-330204
    • VU0607170-1
    • ethyl 4,5-dimethyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)benzamido]thiophene-3-carboxylate
    • 447433-52-5
    • VQDLQFICYLSKHY-UHFFFAOYSA-N
    • AKOS002255615
    • ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate
    • F3244-0404
    • Oprea1_678037
    • Ethyl 4,5-dimethyl-2-([4-(1H-tetraazol-1-yl)benzoyl]amino)-3-thiophenecarboxylate #
    • Inchi: 1S/C17H17N5O3S/c1-4-25-17(24)14-10(2)11(3)26-16(14)19-15(23)12-5-7-13(8-6-12)22-9-18-20-21-22/h5-9H,4H2,1-3H3,(H,19,23)
    • InChI Key: VQDLQFICYLSKHY-UHFFFAOYSA-N
    • SMILES: S1C(C)=C(C)C(C(=O)OCC)=C1NC(C1C=CC(=CC=1)N1C=NN=N1)=O

Computed Properties

  • Exact Mass: 371.10521059g/mol
  • Monoisotopic Mass: 371.10521059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 515
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 127Ų

ethyl 4,5-dimethyl-2-4-(1H-1,2,3,4-tetrazol-1-yl)benzamidothiophene-3-carboxylate Pricemore >>

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ethyl 4,5-dimethyl-2-4-(1H-1,2,3,4-tetrazol-1-yl)benzamidothiophene-3-carboxylate Related Literature

Additional information on ethyl 4,5-dimethyl-2-4-(1H-1,2,3,4-tetrazol-1-yl)benzamidothiophene-3-carboxylate

Professional Introduction to Ethyl 4,5-dimethyl-2-4-(1H-1,2,3,4-tetrazol-1-yl)benzamidothiophene-3-carboxylate (CAS No. 447433-52-5)

Ethyl 4,5-dimethyl-2-4-(1H-1,2,3,4-tetrazol-1-yl)benzamidothiophene-3-carboxylate, identified by its CAS number 447433-52-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of Ethyl 4,5-dimethyl-2-4-(1H-1,2,3,4-tetrazol-1-yl)benzamidothiophene-3-carboxylate is characterized by the presence of several key functional groups, including a benzamido moiety and a thiophene ring. These structural features contribute to its unique chemical properties and biological interactions. The benzamido group is known for its role in various pharmacological activities, while the thiophene ring is a common scaffold in many bioactive molecules.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The incorporation of a tetrazole ring in the structure of Ethyl 4,5-dimethyl-2-4-(1H-1,2,3,4-tetrazol-1-yl)benzamidothiophene-3-carboxylate adds another layer of complexity and functionality. Tetrazole derivatives are known for their diverse biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This makes the compound a valuable candidate for further investigation in these areas.

In the realm of medicinal chemistry, the synthesis and optimization of such complex molecules are critical steps toward developing new drugs. The synthesis of Ethyl 4,5-dimethyl-2-4-(1H-1,2,3,4-tetrazol-1-yl)benzamidothiophene-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The benzamidothiophene core provides a stable framework for further functionalization, allowing chemists to explore various modifications that could enhance its biological activity.

The potential applications of Ethyl 4,5-dimethyl-2-4-(1H-1,2,3,4-tetrazol-1-yt)benzamidothiophene -3-carboxylate extend across multiple therapeutic domains. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in cancer progression. Additionally, its structural features suggest potential activity against inflammatory diseases and microbial infections. These findings underscore the need for comprehensive pharmacological evaluation to fully understand its therapeutic potential.

The role of computational chemistry and molecular modeling has become increasingly important in the design and optimization of bioactive molecules. These tools allow researchers to predict the interactions between Ethyl 4 ,5 -dimethyl -2 - 4 -( 1 H - 1 , 2 , 3 , 4 - tetrazol - 1 - yl ) benzamidothiophene -3 -carboxylate and biological targets with high accuracy. This approach can significantly reduce the time and resources required for experimental validation, thereby accelerating the drug discovery process.

In conclusion ,Ethyl 4 ,5 -dimethyl -2 - 4 -( 1 H - 1 , 2 , 3 , 4 - tetrazol - 1 - yl ) benzamidothiophene -3 carboxylate represents a promising candidate for further exploration in pharmaceutical research . Its unique structural features and potential biological activities make it an attractive molecule for developing new therapeutic agents . As research in this field continues to evolve , it is expected that compounds like this will play a crucial role in addressing unmet medical needs .

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